Nandrolone cyclotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nandrolone cyclotate, also known as nandrolone ciclotate or 19-nortestosterone 17β-ciclotate, is a synthetic anabolic–androgenic steroid (AAS) of the nandrolone group. It is an androgen ester, specifically the C17β ciclotate ester of nandrolone. This compound was never marketed but has been studied for its potent and prolonged activity as an AAS when administered by intramuscular injection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nandrolone cyclotate is synthesized by esterifying nandrolone with 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate. The reaction typically involves the use of an acid catalyst and an organic solvent to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the formation of the desired ester without significant side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nandrolone cyclotate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on cellular metabolism and protein synthesis.
Medicine: Explored for its anabolic properties and potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Mechanism of Action
Nandrolone cyclotate exerts its effects by binding to androgen receptors in target tissues. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). This interaction regulates the transcription of genes involved in protein synthesis and muscle growth. Additionally, this compound may influence other signaling pathways, such as the ERK, Akt, and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- Nandrolone decanoate
- Nandrolone phenylpropionate
- Nandrolone cypionate
- Nandrolone laurate
- Nandrolone sulfate
- Nandrolone undecanoate
Uniqueness
Nandrolone cyclotate is unique due to its specific ester group, which provides a prolonged duration of action compared to other nandrolone esters. This makes it particularly effective for sustained anabolic effects when administered via intramuscular injection .
Biological Activity
Nandrolone cyclotate is a synthetic anabolic androgenic steroid (AAS) derived from nandrolone, a testosterone analogue. It is primarily known for its potent anabolic properties, making it a subject of interest in both clinical and athletic contexts. This article explores the biological activity of this compound, focusing on its effects on cellular metabolism, cardiovascular dynamics, and hormonal responses, supported by relevant studies and data.
Overview of this compound
This compound has been studied for its prolonged anabolic activity compared to other nandrolone derivatives. It is characterized by its ability to promote nitrogen retention and enhance muscle mass, which is beneficial in clinical settings for treating wasting syndromes and anemia.
Biological Mechanisms
-
Cellular Metabolism
- This compound has been shown to impact mitochondrial function significantly. Research indicates that it inhibits mitochondrial respiration and alters the production of reactive oxygen species (ROS). Specifically, in HepG2 cells, nandrolone treatment resulted in:
-
Stem Cell Phenotype Induction
- This compound promotes a stem cell-like phenotype in various cell lines. This effect is mediated through the upregulation of stemness markers such as Myc, Nanog, and Klf4. The treatment led to increased expression of these genes, suggesting that nandrolone may influence cellular differentiation pathways .
-
Cardiovascular Effects
- In a study assessing the cardiodynamic effects of this compound combined with exercise, findings indicated:
Case Study: Nitrogen Retention
In a clinical trial involving young female volunteers, one intramuscular injection of this compound resulted in significant nitrogen retention, demonstrating its anabolic efficacy. The study highlighted that this retention is crucial for muscle protein synthesis and overall anabolic activity .
Study: Cardiovascular Changes
A comprehensive analysis of nandrolone's effects on cardiovascular health revealed:
- Increased levels of low-density lipoprotein (LDL) and decreased high-density lipoprotein (HDL) levels post-treatment.
- Histopathological examinations showed mild to moderate proliferation of cardiac muscle cells in rats treated with nandrolone, suggesting potential adverse cardiovascular implications with prolonged use .
Data Tables
Properties
CAS No. |
22263-51-0 |
---|---|
Molecular Formula |
C28H38O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate |
InChI |
InChI=1S/C28H38O3/c1-26-11-14-28(15-12-26,16-13-26)25(30)31-24-8-7-23-22-5-3-18-17-19(29)4-6-20(18)21(22)9-10-27(23,24)2/h11,14,17,20-24H,3-10,12-13,15-16H2,1-2H3/t20-,21+,22+,23-,24-,26?,27-,28?/m0/s1 |
InChI Key |
REACBNMPQDINOF-YBBIQVIJSA-N |
SMILES |
CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CCC(CC4)(C=C5)C)CCC6=CC(=O)CC[C@H]36 |
Canonical SMILES |
CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |
Key on ui other cas no. |
22263-51-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.